1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine
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Overview
Description
1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with 2-bromo-benzyl and 2-methoxy-benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-bromo-benzyl chloride with 2-methoxy-benzyl chloride in the presence of piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.
Oxidation Reactions: Products include hydroxyl derivatives.
Reduction Reactions: Products include debrominated derivatives.
Scientific Research Applications
1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromine and methoxy groups play a crucial role in the binding affinity and specificity of the compound. The piperazine ring provides a flexible scaffold that allows the compound to adopt various conformations, enhancing its interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-benzyl)-4-(2-methoxy-benzyl)-piperazine
- 1-(2-Bromo-benzyl)-4-(2-hydroxy-benzyl)-piperazine
- 1-(2-Bromo-benzyl)-4-(2-methyl-benzyl)-piperazine
Uniqueness
1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine is unique due to the presence of both bromine and methoxy groups. The bromine atom enhances the compound’s reactivity in substitution reactions, while the methoxy group provides additional sites for oxidation and reduction reactions. This combination of functional groups makes the compound versatile for various applications in scientific research.
Properties
Molecular Formula |
C19H23BrN2O |
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Molecular Weight |
375.3g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23BrN2O/c1-23-19-9-5-3-7-17(19)15-22-12-10-21(11-13-22)14-16-6-2-4-8-18(16)20/h2-9H,10-15H2,1H3 |
InChI Key |
RSLPXISFTLFYBK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3Br |
Origin of Product |
United States |
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